

Discovery and history of WAY-100635 development

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Compound of Interest

Compound Name: WAY-100635 maleate

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An In-depth Technical Guide to the Discovery and Development of WAY-100635

Introduction

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a research chemical that has played a pivotal role in the study of the serotonergic system.^{[1][2]} Initially developed and characterized as a potent, selective, and silent antagonist of the serotonin 1A (5-HT_{1A}) receptor, it became an invaluable tool for elucidating the receptor's function and distribution.^{[1][2]} Its amenability to radiolabeling, particularly with carbon-11, established [¹¹C]WAY-100635 as the gold standard for in vivo imaging of 5-HT_{1A} receptors using Positron Emission Tomography (PET).^{[3][4][5][6][7]}

However, the history of WAY-100635 is also a compelling case study in the evolving understanding of drug selectivity. Subsequent research revealed its potent agonist activity at the dopamine D₄ receptor, challenging the initial perception of its "selective" nature and prompting a re-evaluation of conclusions from earlier studies.^{[8][9][10]} This guide provides a comprehensive technical overview of the discovery, development, and multifaceted pharmacological profile of WAY-100635, intended for researchers and professionals in drug development.

Discovery and History

WAY-100635, an achiral phenylpiperazine derivative, was synthesized and developed by scientists at Wyeth-Ayerst Research (hence the "WAY" prefix). The primary goal was to create

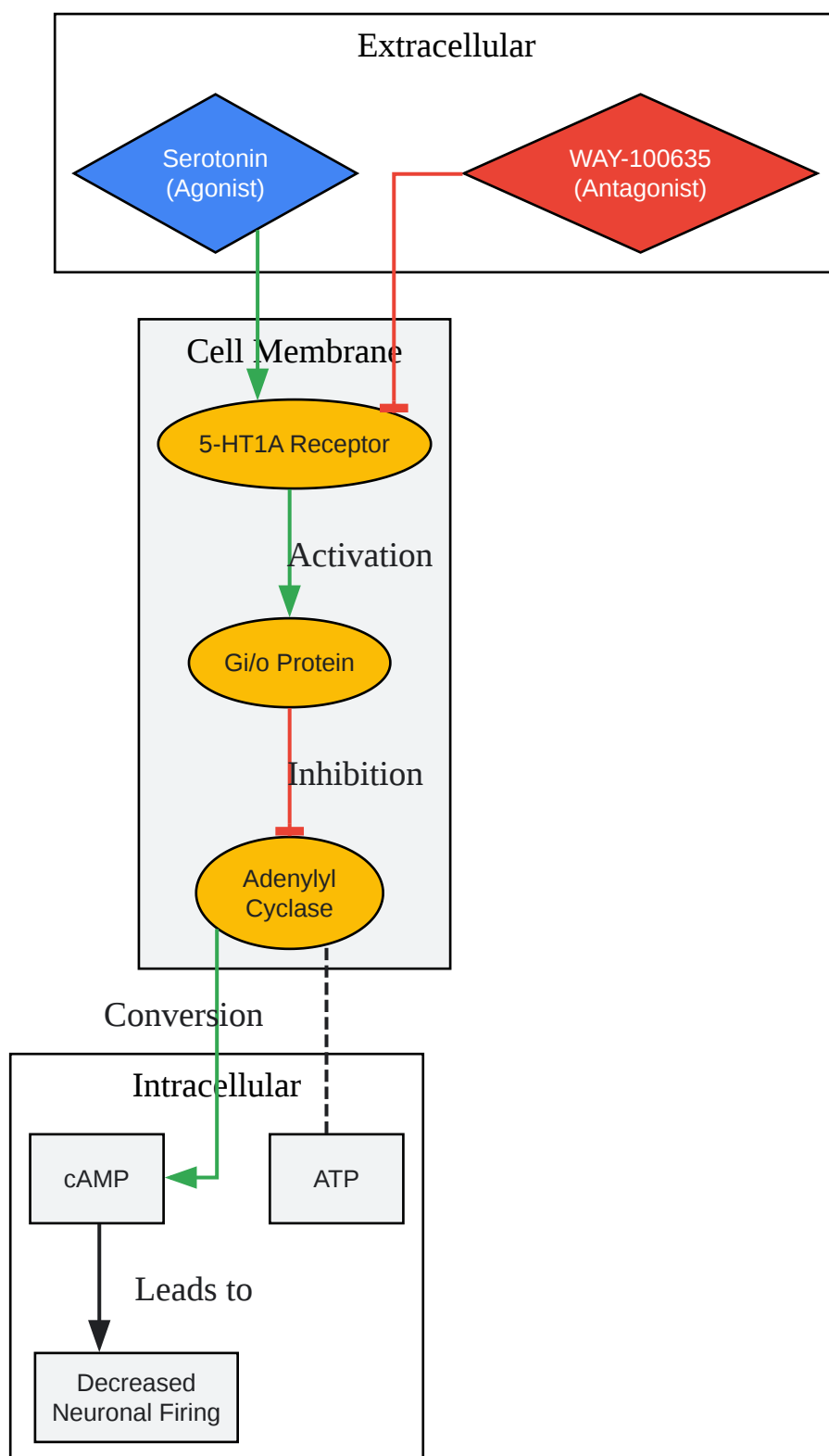
a highly selective antagonist for the 5-HT_{1A} receptor to overcome the limitations of previous tools, which were often partial agonists or lacked selectivity.^[1] The comprehensive pharmacological profiling, published in the mid-1990s, established WAY-100635 as the first truly silent antagonist—a compound that binds to the receptor without eliciting any intrinsic response, potentially blocking the effects of agonists.^{[1][2][11]} This unique property, combined with high affinity and selectivity, made it a superior research tool for isolating the functions of the 5-HT_{1A} receptor system.

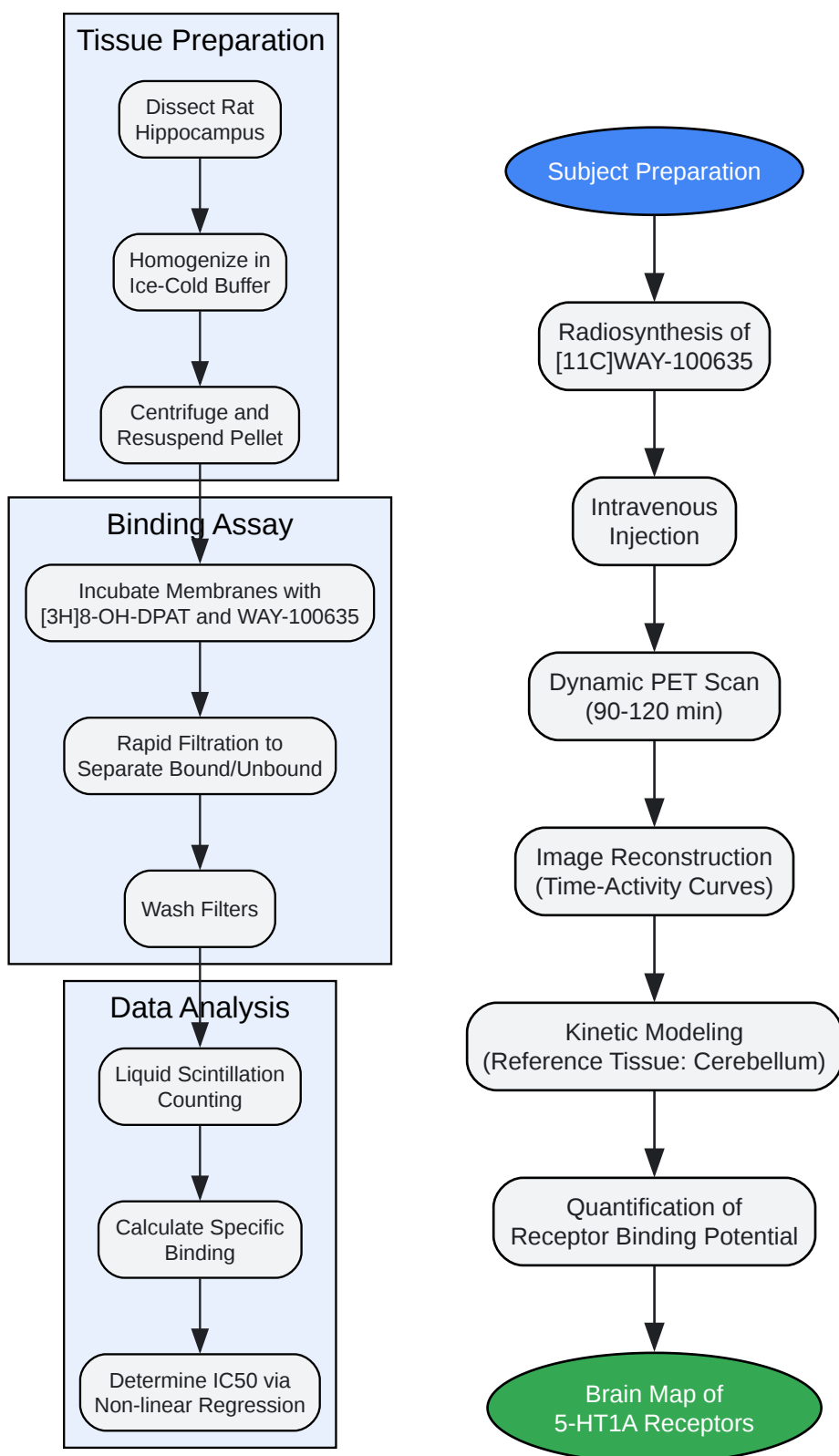
Pharmacological Profile

The pharmacological characterization of WAY-100635 has evolved significantly since its introduction. Initially lauded for its singular action at the 5-HT_{1A} receptor, it is now recognized as a compound with at least two distinct, high-affinity targets in the central nervous system.

Activity at the 5-HT_{1A} Receptor

At its primary target, WAY-100635 acts as a potent and silent antagonist.^[1] The 5-HT_{1A} receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist like serotonin or 8-OH-DPAT, inhibits adenylyl cyclase, thereby reducing intracellular levels of cyclic AMP (cAMP). WAY-100635 binds to this receptor with high affinity but does not trigger this conformational change, leading to a blockade of the signaling cascade.^[2] This antagonist action is observed at both presynaptic somatodendritic autoreceptors, located on serotonin neurons in the dorsal raphe nucleus, and postsynaptic receptors found in regions like the hippocampus and cortex.^{[1][11][12]}





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References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT_{1A} receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT_{1A} receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [¹¹C]WAY 100635: a radioligand for imaging 5-HT_{1A} receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First delineation of 5-HT_{1A} receptors in human brain with PET and [¹¹C]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Carbonyl-¹¹C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into 5-HT_{1A}/D₄ Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-100635 is a potent dopamine D₄ receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. WAY-100635, a potent and selective 5-hydroxytryptamine_{1A} antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
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